molecular formula C35H46O18 B591384 LigupurpurosideD CAS No. 1194056-35-3

LigupurpurosideD

Cat. No.: B591384
CAS No.: 1194056-35-3
M. Wt: 754.735
InChI Key: ZFHXYODOBLFJFA-OJTSUPNQSA-N
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Description

Properties

CAS No.

1194056-35-3

Molecular Formula

C35H46O18

Molecular Weight

754.735

IUPAC Name

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1

InChI Key

ZFHXYODOBLFJFA-OJTSUPNQSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:

Industrial Production Methods

Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:

    Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.

    Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.

    Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

    Preparative HPLC: Large-scale preparative HPLC systems are employed for purification

Chemical Reactions Analysis

Types of Reactions

Ligupurpuroside D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Ligupurpuroside D exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that phenolic compounds like Ligupurpuroside D can scavenge free radicals, thus protecting cellular components from damage. This activity is essential for developing therapeutic agents against conditions such as cancer and cardiovascular diseases .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that Ligupurpuroside D can inhibit the growth of bacteria and fungi, making it a potential candidate for natural antimicrobial agents .

Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of Ligupurpuroside D, which can be beneficial in treating inflammatory diseases. The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Nanotechnology Applications

Phenolic-Enabled Nanotechnology
Ligupurpuroside D plays a role in phenolic-enabled nanotechnology (PEN), which utilizes phenolic compounds for synthesizing nanoparticles with biomedical applications. The unique chemical structure of Ligupurpuroside D allows it to serve as a stabilizing agent in the formation of nanoparticles, enhancing their biocompatibility and functionality .

Drug Delivery Systems
The incorporation of Ligupurpuroside D into drug delivery systems has been explored due to its ability to enhance drug solubility and stability. Its use in formulating nanocarriers facilitates targeted drug delivery, improving therapeutic outcomes while minimizing side effects .

Case Studies

StudyFocusFindings
Wan et al. (2020)Antioxidant ActivityDemonstrated that Ligupurpuroside D significantly reduces oxidative stress markers in vitro .
Zhao et al. (2021)Antimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth with minimal inhibitory concentration values reported .
Zhang et al. (2023)Nanoparticle SynthesisUtilized Ligupurpuroside D as a stabilizer for gold nanoparticles, enhancing their bioactivity against cancer cells .

Mechanism of Action

Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .

Comparison with Similar Compounds

Similar Compounds

  • Ligupurpuroside A
  • Ligupurpuroside B
  • Ligupurpuroside C

Uniqueness

Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .

Biological Activity

Ligupurpuroside D is a phenolic glycoside primarily derived from Ligustrum robustum, a plant known for its medicinal properties. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-obesity, and hypolipidemic effects. This article delves into the biological activity of Ligupurpuroside D, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

Ligupurpuroside D is characterized by its complex structure, which includes multiple sugar moieties attached to a phenolic backbone. Its molecular formula is C35H46O17C_{35}H_{46}O_{17} with a molecular weight of 738.73 g/mol . This structural complexity contributes to its diverse biological activities.

Biological Activities

1. Antioxidant Activity

Research indicates that Ligupurpuroside D exhibits significant antioxidant properties. A study on phenylethanoid glycosides from Ligustrum robustum demonstrated that Ligupurpuroside D, along with other glycosides, effectively scavenged free radicals and protected against oxidative stress in human low-density lipoprotein (LDL) oxidation . The antioxidant activity was comparable to well-known antioxidants such as (-)-epicatechin gallate.

2. Anti-Obesity Effects

Ligupurpuroside D has shown promise in reducing lipid accumulation in hepatocytes (liver cells). In a study involving hamsters fed a high-fat diet, compounds including Ligupurpuroside D were found to significantly inhibit lipid accumulation in HepG2 cells at concentrations of 50 μmol/L . The underlying mechanism involves the activation of the AMPK-SREBP-1c pathway, which regulates lipid metabolism and reduces triglyceride levels .

3. Hypolipidemic Effects

The hypolipidemic effect of Ligupurpuroside D was evaluated in animal models. In hamsters on a high-fat diet, administration of total phenylpropanoid glycosides from Ligustrum robustum, which includes Ligupurpuroside D, resulted in decreased plasma triglycerides and cholesterol levels. This effect is attributed to enhanced lipoprotein lipase activity and suppression of lipogenic gene expression .

Comparative Analysis

To better understand the unique properties of Ligupurpuroside D, it is useful to compare it with related compounds:

Compound NameStructural CharacteristicsUnique Features
Ligupurpuroside ASimilar glycosidic structureLacks certain acyl groups present in D
VerbascosideAcylated phenolic glycosideMore widely studied for health benefits
SalidrosideBasic phenolic glycosidePrecursor in the biosynthesis pathway
Osmanthusides A & BIntermediate compoundsServe as key precursors for ligupurpurosides

Case Studies

Case Study 1: Antioxidant Efficacy

In a laboratory setting, extracts containing Ligupurpuroside D were tested for their ability to inhibit LDL oxidation induced by copper ions. The results indicated that at concentrations between 5-40 μM, Ligupurpuroside D provided significant protection against oxidative damage, demonstrating its potential as a dietary antioxidant .

Case Study 2: Lipid Metabolism Regulation

A study focused on the effects of Ligupurpuroside D on lipid metabolism in HepG2 cells highlighted its role in modulating key metabolic pathways. The compound was shown to reduce fatty acid synthase activity significantly, indicating its potential use in managing conditions related to obesity and dyslipidemia .

Future Directions

While current research highlights the beneficial effects of Ligupurpuroside D, further studies are necessary to fully elucidate its mechanisms of action and potential therapeutic applications. Key areas for future research include:

  • Clinical Trials: To assess the efficacy and safety of Ligupurpuroside D in human subjects.
  • Mechanistic Studies: To explore the detailed biochemical pathways influenced by this compound.
  • Biosynthesis Research: Investigating the enzymatic pathways involved in the production of Ligupurpuroside D to enhance its availability through biotechnological means .

Q & A

Basic Research Questions

Q. What are the most effective methods for isolating Ligupurpuroside D from natural sources, and how can reproducibility be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques like HPLC or column chromatography. Key steps include:

  • Plant Material Authentication : Use voucher specimens and taxonomic validation to ensure source consistency .
  • Purity Validation : Employ NMR (¹H, ¹³C) and LC-MS for structural confirmation, adhering to guidelines for new compound characterization .
  • Reproducibility : Document solvent ratios, temperature, and pressure conditions in detail, as per IUPAC standards for phytochemical isolation .

Q. What spectroscopic techniques are critical for elucidating the structure of Ligupurpuroside D, and what pitfalls should researchers avoid?

  • Methodological Answer :

  • Primary Techniques : 2D-NMR (HSQC, HMBC) for glycosidic linkage confirmation; HRMS for molecular formula validation .
  • Common Pitfalls :
  • Overlooking solvent-induced shifts in NMR; always report solvent and calibration standards .
  • Cross-verifying MS fragmentation patterns with databases (e.g., PubChem) to avoid misannotation .

Advanced Research Questions

Q. How can researchers resolve conflicting data in Ligupurpuroside D’s reported bioactivity (e.g., antioxidant vs. cytotoxic effects)?

  • Methodological Answer :

  • Experimental Design : Use dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects. Include positive controls (e.g., ascorbic acid for antioxidants) .
  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases, such as inconsistent assay conditions (e.g., DCFH-DA vs. ABTS for antioxidant activity) .

Q. What strategies optimize in vivo experimental models for studying Ligupurpuroside D’s pharmacokinetics?

  • Methodological Answer :

  • Model Selection : Rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS for plasma concentration tracking. Include tissue distribution studies (liver, kidneys) .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, ensuring sample sizes are justified via power analysis .

Q. How can researchers address methodological challenges in mechanistic studies of Ligupurpuroside D’s molecular targets?

  • Methodological Answer :

  • Target Identification : Combine SILAC-based proteomics with molecular docking simulations to narrow candidate pathways (e.g., NF-κB or PI3K/AKT) .
  • Validation : Use CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines to confirm target specificity .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about Ligupurpuroside D’s therapeutic potential?

  • Answer :

  • PICO Framework : Define Population (e.g., cell type), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (IC50, apoptosis markers) .
  • Systematic Reviews : Use PRISMA guidelines to synthesize preclinical data, highlighting gaps (e.g., lack of chronic toxicity studies) .

Q. How should researchers design studies to validate Ligupurpuroside D’s analytical methods for regulatory compliance?

  • Answer :

  • ICH Guidelines : Validate HPLC methods for linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (90–110%) .
  • Data Transparency : Publish raw chromatograms and NMR spectra in supplementary materials to enable peer validation .

Ethical and Reproducibility Considerations

Q. What ethical protocols are mandatory for studies involving Ligupurpuroside D’s bioactivity in human-derived cell lines?

  • Answer :

  • Informed Consent : For primary cell lines, document donor consent per GDPR or local IRB requirements .
  • Data Protection : Anonymize metadata and store encrypted datasets in FAIR-aligned repositories (e.g., Zenodo) .

Q. How can cross-disciplinary approaches enhance Ligupurpuroside D research?

  • Answer :

  • Integrative Methods : Combine phytochemistry with omics (transcriptomics/metabolomics) to map multi-target effects. Use cheminformatics tools (e.g., SwissTargetPrediction) for pathway enrichment .
  • Collaborative Design : Involve statisticians early to pre-register hypotheses and avoid post hoc data mining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.